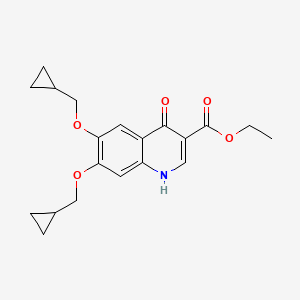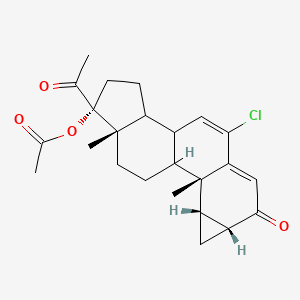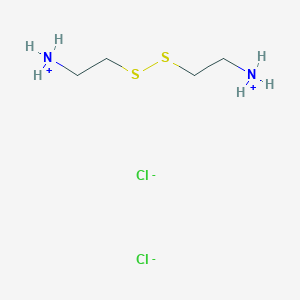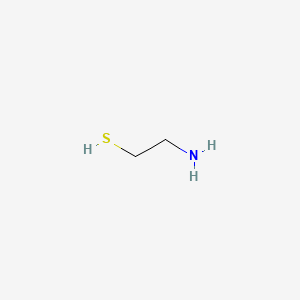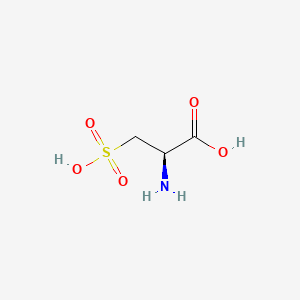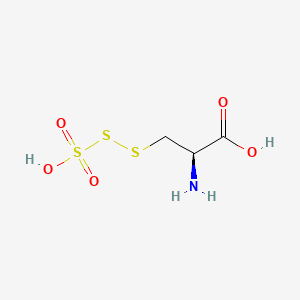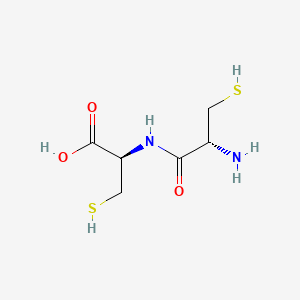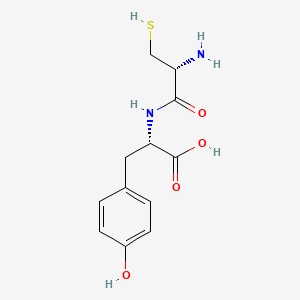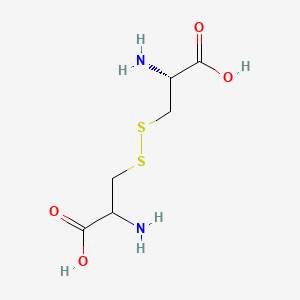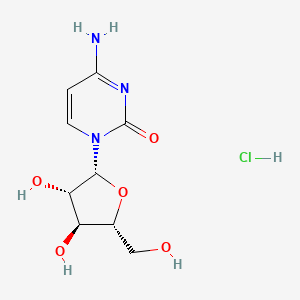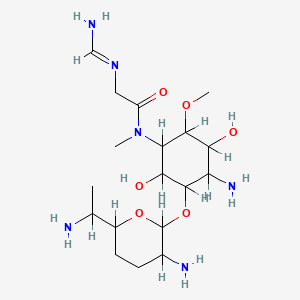
Dactimicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dactinomycin is produced through fermentation by the bacterium Streptomyces parvullus . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The synthetic route involves the formation of the phenoxazine core and the attachment of the cyclic peptides. Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Dactinomycin undergoes various chemical reactions, including:
Oxidation: Dactinomycin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.
Substitution: Dactinomycin can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Dactinomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and DNA.
Biology: Employed in research to understand the mechanisms of DNA transcription and replication.
Medicine: Utilized in cancer research to develop new chemotherapy regimens and to study the effects of cytotoxic agents on cancer cells.
Mechanism of Action
Dactinomycin exerts its effects by binding strongly, but reversibly, to DNA, interfering with the synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis . This inhibition of RNA synthesis leads to a decrease in mRNA production, which in turn reduces protein synthesis. The compound’s cytotoxic effects are primarily due to its ability to block the creation of RNA, making it effective in killing rapidly dividing cancer cells .
Comparison with Similar Compounds
Dactinomycin is part of the cytotoxic antibiotic family of medications. Similar compounds include:
Mitomycin C: Another cytotoxic antibiotic used in cancer treatment, known for its ability to cross-link DNA.
Bleomycin: A cytotoxic antibiotic that induces DNA strand breaks, used in the treatment of various cancers.
Daunorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting DNA and RNA synthesis. Dactinomycin is unique in its specific mechanism of action, binding to DNA and inhibiting RNA synthesis, which distinguishes it from other cytotoxic antibiotics.
Properties
CAS No. |
73196-97-1 |
|---|---|
Molecular Formula |
C18H36N6O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
InChI |
InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |
InChI Key |
VFBPKQSATYZKRX-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
Appearance |
Solid powder |
| 103531-05-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dactimicin SF-2052 ST 900 ST-900 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


